1-(2-Hydroxy-6-propylphenyl)ethan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
655785-30-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-hydroxy-6-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-6-4-7-10(13)11(9)8(2)12/h4,6-7,13H,3,5H2,1-2H3 |
InChI Key |
KUKNZKYUSWCSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)O)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Hydroxy 6 Propylphenyl Ethan 1 One and Its Derivatives
General Principles of Substituted Hydroxyacetophenone Synthesis
Substituted hydroxyacetophenones are a class of organic compounds characterized by a phenyl ring bearing a hydroxyl group (-OH) and an acetyl group (-COCH₃). Their synthesis is pivotal in organic chemistry, and several classical and modern methods are employed.
Key traditional methods include:
Friedel-Crafts Acylation: This is a fundamental method for acylating aromatic rings. In the context of hydroxyacetophenones, it typically involves reacting a phenol (B47542) or a substituted phenol with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acgpubs.orgresearchgate.net The reaction must be conducted under anhydrous conditions to prevent catalyst deactivation. acgpubs.org
Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone. The reaction is typically catalyzed by a Lewis acid and can yield ortho- and para-isomers. researchgate.net
Hoesch Reaction: This method is used for synthesizing aryl ketones and is particularly useful for polyhydroxylated phenols. It involves the reaction of a phenol with a nitrile in the presence of hydrogen chloride and a Lewis acid catalyst. researchgate.net
Modern advancements have introduced more efficient and environmentally friendly techniques. Microwave-assisted synthesis , for example, can dramatically reduce reaction times and improve yields for reactions like the Mannich reaction on hydroxyacetophenones, often without the need for a catalyst. researchgate.netnih.gov
A general method for preparing α-hydroxyacetophenones involves the transmetalation of functionalized arylmagnesium species to arylzinc intermediates. These intermediates then undergo a copper(I)-catalyzed reaction with acetoxyacetyl chloride, followed by acidic hydrolysis to yield the target compound. nih.govnih.gov This approach is notable for its scalability and compatibility with various functional groups. nih.gov
Specific Synthetic Routes to 1-(2-Hydroxy-6-propylphenyl)ethan-1-one
The synthesis of the specific target molecule, this compound, can be approached through direct methods or via pathways involving key precursors.
One of the most significant precursors for synthesizing derivatives of this scaffold is 2,4-Dihydroxy-3-propylacetophenone . nih.gov The synthesis of this precursor itself is a well-defined, multi-step process that begins with a more common starting material.
A documented pathway to obtain 2,4-dihydroxy-3-propylacetophenone is as follows:
Allylation: 2,4-Dihydroxyacetophenone is reacted with allyl bromide in the presence of potassium carbonate and acetone. This step yields 4-allyloxy-2-hydroxyacetophenone. nih.gov
Claisen Rearrangement: The resulting 4-allyloxy-2-hydroxyacetophenone undergoes thermal rearrangement upon heating, which moves the allyl group onto the aromatic ring to form 3-allyl-2,4-dihydroxyacetophenone. nih.gov
Catalytic Reduction: The allyl group of 3-allyl-2,4-dihydroxyacetophenone is then catalytically reduced to a propyl group using a palladium/carbon catalyst to yield the final precursor, 2,4-dihydroxy-3-propylacetophenone. nih.gov
This precursor, with its dihydroxy functionality and propyl group, is highly valuable for building more complex structures.
While the primary focus is often on precursors, direct synthesis of the core structure is also feasible. The Friedel-Crafts acylation is a primary method for synthesizing this compound directly. acgpubs.org This process involves the reaction of 2-hydroxy-6-propylphenol with acetyl chloride, catalyzed by aluminum chloride. acgpubs.org
Furthermore, multi-step pathways are employed to create modified versions of the core structure. For instance, a derivative, 1-[2-Hydroxy-3-propyl-4-(4-bromomethylphenylmethoxy)phenyl]ethanone, is synthesized by reacting the precursor 1-(2,4-dihydroxy-3-propyl phenyl) ethanone (B97240) with sodium carbonate and sodium iodide in dry methylethyl ketone.
The table below outlines a key multi-step reaction pathway starting from a common lab chemical.
| Step | Starting Material | Reagents | Product | Reference |
| 1 | 2,4-Dihydroxyacetophenone | Allyl bromide, K₂CO₃, Acetone | 4-Allyloxy-2-hydroxyacetophenone | nih.gov |
| 2 | 4-Allyloxy-2-hydroxyacetophenone | Heat (180°-220° C) | 3-Allyl-2,4-dihydroxyacetophenone | nih.gov |
| 3 | 3-Allyl-2,4-dihydroxyacetophenone | H₂, Pd/C catalyst | 2,4-Dihydroxy-3-propylacetophenone | nih.gov |
Derivatization Reactions of the this compound Scaffold
The this compound scaffold can be further functionalized to create a diverse range of derivatives. Common derivatization reactions include alkylation, arylation, and the incorporation of heterocyclic systems.
Alkylation, particularly O-alkylation of the hydroxyl groups, is a common strategy for modifying the scaffold. The reaction can be controlled by the choice of base to achieve selective functionalization.
A specific example involves the synthesis of 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone . This compound is prepared by reacting 2,6-dihydroxyacetophenone with 1-bromopropyl-3-N-pyrrol in the presence of potassium carbonate under reflux conditions. nih.gov This reaction demonstrates the alkylation of one of the hydroxyl groups with a chain containing a pyrrole (B145914) ring, yielding the final product after purification. nih.gov
Another documented derivatization involves the reaction of 1-(2,4-dihydroxy-3-propyl phenyl) ethanone with anhydrous sodium carbonate and sodium iodide in methylethyl ketone to produce a functionalized derivative.
The incorporation of heterocyclic rings is a key strategy in medicinal chemistry to create hybrid molecules with novel properties. Research has demonstrated the successful synthesis of hybrid compounds where a hydroxyacetophenone core is linked to a thiotetrazole moiety. acgpubs.orgresearchgate.netresearchgate.net
A study details the synthesis of novel hydroxyacetophenone-tetrazole hybrids where 2′-hydroxyacetophenone is coupled with an N-alkylated thiotetrazole via methylene (B1212753) spacers of varying lengths. acgpubs.org Specifically, the synthesis of 1-(4-(4-((1H-tetrazol-5-yl)thio)butoxy)-2-hydroxy-3-propylphenyl)ethanone has been achieved. researchgate.net This synthesis involves a three-step process starting from 2,4-dihydroxy-3-propylacetophenone, which is first reacted with 1-bromo-4-chlorobutane (B103958) and then with 5-mercapto-1H-tetrazole. researchgate.net These findings confirm that the hydroxyacetophenone scaffold, including propyl-substituted variants, can be effectively functionalized with thiotetrazole heterocycles. acgpubs.orgresearchgate.net
The general scheme for creating such hybrids involves coupling the two pharmacophores through a linker, often achieved in a multi-step synthesis. acgpubs.org This demonstrates the versatility of the scaffold for creating complex heterocyclic derivatives.
Formation of Chalcone (B49325) and Diarylpentanoid Hybrid Compounds
The compound this compound is a valuable precursor in the synthesis of more complex molecules, particularly chalcones and their analogues, diarylpentanoids. evitachem.comnih.gov Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one core, are widely distributed in nature and form a significant class of bioactive natural products. nih.govnih.gov Diarylpentanoids are closely related structures, featuring two aromatic rings connected by a five-carbon bridge, and are also known for their diverse biological activities. nih.govnih.gov
The primary synthetic route to chalcones from this compound is the Claisen-Schmidt condensation. nih.govnih.gov This reaction involves the base-catalyzed aldol (B89426) condensation between the acetophenone (B1666503) precursor and a selected aryl aldehyde. In a typical procedure, the acetophenone is dissolved in a solvent like ethanol, to which an aqueous solution of a base, such as potassium hydroxide (B78521) (KOH), is added. nih.gov Upon complete dissolution, the aryl aldehyde is introduced, and the mixture is stirred at room temperature for a period ranging from 24 to 72 hours. nih.gov Acidification of the cooled reaction mixture typically results in the precipitation of the chalcone product. nih.gov
For more complex substrates, particularly those with multiple hydroxyl groups that might interfere with the reaction, a protection strategy is employed. The hydroxyl groups on the acetophenone or aldehyde can be protected, for instance, as methoxymethyl (MOMO) ethers, before the condensation reaction. nih.gov Following the formation of the chalcone backbone, the protecting groups are removed via acid hydrolysis to yield the final polyhydroxylated chalcone. nih.gov Diarylpentanoids can be subsequently synthesized through modifications of these chalcone scaffolds. nih.gov
Optimization of Reaction Conditions and Synthesis Efficiencies
The efficiency and yield of chalcone synthesis are highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. Both acid and base catalysis are commonly employed in Claisen-Schmidt condensations.
Base-catalyzed methods, often using potassium hydroxide in ethanol, are prevalent. nih.gov However, acid-catalyzed syntheses have also been effectively utilized. For example, the condensation of various acetylbenzenes with 4-hydroxy-3-methoxybenzaldehyde (vanillin) has been achieved using concentrated sulfuric acid (c-H₂SO₄) in refluxing ethanol. nih.gov The efficiency of these reactions can vary significantly based on the specific substrates and conditions. In one study, the reaction of 1,3,5-triacetylbenzene (B188989) with vanillin (B372448) under acidic conditions for 3 hours resulted in a 73% yield, whereas a similar reaction with 1,3-diacetylbenzene (B146489) required 24 hours of reflux and produced a much lower yield of 23%. nih.gov
The yields in base-catalyzed reactions also show considerable variation. For simpler chalcones, yields can be modest, such as the 26.7% yield reported for (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one. nih.gov In contrast, the synthesis of a more complex, polyhydroxylated chalcone using a MOMO protection-deprotection strategy achieved a high yield of 88.6%. nih.gov This highlights that while multi-step procedures involving protection and deprotection add complexity, they can be crucial for achieving high efficiency in the synthesis of functionalized derivatives.
The following table illustrates the impact of different synthetic conditions on reaction yields.
| Precursors | Catalyst/Solvent | Time/Temp | Yield (%) | Reference |
| 1,3-Diacetylbenzene + Vanillin | c-H₂SO₄ / Ethanol | 24 h / Reflux | 23 | nih.gov |
| 1,3,5-Triacetylbenzene + Vanillin | c-H₂SO₄ / Ethanol | 3 h / Reflux | 73 | nih.gov |
| 2'-Hydroxyacetophenone + Benzaldehyde | KOH / Ethanol | 24-72 h / RT | 26.7 | nih.gov |
| MOMO-protected 2',6'-Dihydroxyacetophenone + MOMO-protected 3,4-Dihydroxybenzaldehyde | KOH / Ethanol, then HCl | 24-72 h / RT | 88.6 | nih.gov |
Considerations of Sustainable and Environmentally Benign Synthetic Approaches
In line with the principles of green chemistry, significant efforts have been made to develop sustainable and environmentally friendly methods for the synthesis of chalcones and their precursors. nih.gov These approaches aim to minimize or eliminate the use of volatile organic compounds (VOCs), reduce waste, and simplify purification processes. evitachem.comresearchgate.net
Solvent-free synthesis is a key strategy in this domain. evitachem.comresearchgate.net For the synthesis of the precursor this compound itself, a mechanochemical approach using planetary ball milling has been shown to be highly effective. evitachem.com This method involves the direct coupling of resorcinol (B1680541) and butyric anhydride with a montmorillonite (B579905) K10 catalyst, achieving a near-quantitative yield of 96% in just 30 minutes without any solvent. evitachem.com
For the subsequent chalcone synthesis, grindstone techniques have emerged as an efficient and eco-friendly alternative to traditional solvent-based methods. researchgate.netresearchgate.net This solid-state reaction involves grinding the acetophenone and aryl aldehyde together, sometimes with a solid catalyst, at room temperature. researchgate.netresearchgate.net This approach is simple, efficient, and often leads to high yields with improved atom economy. researchgate.net For instance, the synthesis of various chalcones has been achieved in high yields (>90%) under solvent-free conditions using a reusable silica-sulfuric acid catalyst. researchgate.net The reusability of the catalyst further enhances the environmental credentials of the process. researchgate.net
These sustainable methods offer significant advantages over classical approaches, as summarized in the table below.
| Method | Key Features | Advantages | Reference |
| Mechanochemical Synthesis | Planetary ball milling; solvent-free; catalyst (e.g., montmorillonite K10) | Eliminates VOCs; rapid reaction time (30 min); near-quantitative yield (96%) | evitachem.com |
| Grindstone Technique | Solvent-free grinding at room temperature | Environmentally benign; simple and efficient; high atom economy | researchgate.net |
| Reusable Catalysis | Solvent-free; solid catalyst (e.g., silica-sulfuric acid) | High yields (>90%); catalyst can be reused without loss of activity; no environmental discharge | researchgate.net |
By embracing these green methodologies, the synthesis of this compound and its chalcone derivatives can be performed more sustainably, aligning chemical manufacturing with environmental stewardship. nih.govresearchgate.netresearchgate.net
Spectroscopic and Structural Characterization of 1 2 Hydroxy 6 Propylphenyl Ethan 1 One and Its Analogues
Application of Advanced Spectroscopic Techniques for Molecular Structure Elucidation
The determination of the molecular structure of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one and its analogues relies on the synergistic application of several high-resolution spectroscopic methods. These techniques probe different aspects of the molecule's constitution, from vibrational modes of chemical bonds to the specific environment of individual nuclei, culminating in an unambiguous structural confirmation.
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comnih.gov In the case of this compound and its analogues, the FTIR spectrum is characterized by several key absorption bands that confirm its structural features.
The analysis of related acetophenone (B1666503) derivatives provides a framework for assigning the vibrational modes. nih.govlookchem.comconicet.gov.ar The most prominent bands include the carbonyl (C=O) stretching vibration, which is sensitive to electronic effects from substituents on the phenyl ring. researchgate.net For 2'-hydroxyacetophenones, this band is typically observed in the region of 1640-1680 cm⁻¹. The presence of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen can lower this frequency compared to acetophenone itself. lookchem.com
The hydroxyl (O-H) stretching vibration is also a key diagnostic feature. In these compounds, a broad band is expected in the 2500-3500 cm⁻¹ region, characteristic of a strongly hydrogen-bonded hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl and acetyl methyl groups are observed just below 3000 cm⁻¹.
Table 1: Characteristic FTIR Vibrational Frequencies for Acetophenone Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Class |
|---|---|---|
| O-H Stretch (Intramolecular H-bond) | 2500 - 3500 (broad) | 2'-Hydroxyacetophenones |
| Aromatic C-H Stretch | 3000 - 3100 | Acetophenones |
| Aliphatic C-H Stretch | 2850 - 2960 | Propyl-substituted Acetophenones |
| Carbonyl (C=O) Stretch | 1640 - 1680 | 2'-Hydroxyacetophenones researchgate.net |
| Aromatic C=C Stretch | 1450 - 1600 | Acetophenones |
Note: The exact positions of these bands for this compound would require experimental measurement but can be reliably predicted based on data from analogues. nih.gov
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. acs.org
Proton (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum of this compound would display distinct signals for each type of proton. The phenolic hydroxyl proton (2-OH) is expected to appear as a singlet at a significantly downfield chemical shift (typically δ 12-14 ppm) due to strong intramolecular hydrogen bonding. The aromatic protons on the phenyl ring would appear in the range of δ 6.5-7.8 ppm, with their specific shifts and coupling patterns determined by the substitution pattern. The protons of the acetyl group (-COCH₃) would give rise to a sharp singlet around δ 2.5-2.7 ppm. rsc.org The propyl group would show three distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl, and a triplet for the methylene (-CH₂-) group attached to the aromatic ring.
Carbon-13 (¹³C-NMR) and APT Spectroscopy: The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. spectrabase.com The carbonyl carbon (C=O) is the most deshielded, appearing far downfield (δ > 200 ppm). Aromatic carbons resonate in the δ 110-160 ppm region. spectrabase.com The carbons of the propyl and acetyl groups appear in the upfield aliphatic region (δ 10-40 ppm).
A Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiment is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. In an APT spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals, which is invaluable for unambiguous assignment of the propyl and aromatic carbons. nih.govconicet.gov.arresearchgate.net
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Group | ¹H-NMR Shift (ppm) | ¹³C-NMR Shift (ppm) | APT Signal |
|---|---|---|---|
| Carbonyl (C=O) | - | ~205 | Negative |
| Acetyl (-CH₃) | ~2.6 (s) | ~26 | Positive |
| Phenolic (C-OH) | - | ~162 | Negative |
| Aromatic (C-H) | 6.5 - 7.8 (m) | 115 - 135 | Positive |
| Propyl (Ar-CH₂-) | ~2.8 (t) | ~37 | Negative |
| Propyl (-CH₂-) | ~1.6 (m) | ~24 | Negative |
| Propyl (-CH₃) | ~0.9 (t) | ~14 | Positive |
Note: These are predicted values based on data from acetophenone and its substituted analogues. rsc.orgspectrabase.com 's' denotes singlet, 't' triplet, 'm' multiplet.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). nih.gov For this compound, with the molecular formula C₁₁H₁₄O₂, the theoretical exact mass can be calculated.
Molecular Formula: C₁₁H₁₄O₂
Calculated Monoisotopic Mass: 178.0994 g/mol evitachem.com
An experimental HRMS measurement yielding a mass value that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental formula. This technique is crucial for distinguishing between isomers and compounds with the same nominal mass. Studies on various hydroxyacetophenones have demonstrated the utility of mass spectrometry in their analysis. nih.govmassbank.eu
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide evidence for molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. Although a crystal structure for this compound itself is not publicly available, data from closely related analogues provide a robust model for its solid-state conformation. spectrabase.com
For instance, the crystal structure of 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone reveals key structural motifs that are expected to be conserved. nih.gov This analogue crystallizes in the triclinic system and its molecular structure is characterized by a strong intramolecular O—H···O hydrogen bond between the phenolic hydrogen and the oxygen of the acetyl group. nih.gov This hydrogen bond forms a six-membered ring, which locks the acetyl group in the plane of the phenyl ring.
Table 3: Crystallographic Data for the Analogue 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone
| Parameter | Value nih.gov |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.741 |
| b (Å) | 9.230 |
| c (Å) | 10.464 |
Based on this analogue, it is highly probable that this compound also adopts a planar conformation in the solid state, stabilized by the same type of intramolecular hydrogen bond. This interaction is a dominant factor in determining the geometry and properties of 2'-hydroxyacetophenones.
Comparative Analysis of Experimental and Theoretically Predicted Spectroscopic Data
The synergy between experimental measurements and theoretical calculations provides a deeper understanding of molecular structure and properties. nih.govspectrabase.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data such as vibrational frequencies and NMR chemical shifts. researchgate.net
In studies of related molecules like 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, researchers have employed DFT calculations (e.g., at the B3LYP/6-311++G level) to compute harmonic vibrational wavenumbers. nih.govconicet.gov.ar The theoretical results are then compared with experimental FTIR and Raman spectra. Typically, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, resulting in excellent agreement between the scaled theoretical data and the experimental band positions. nih.gov This correlation allows for a confident and complete assignment of the observed vibrational modes. conicet.gov.ar
Similarly, theoretical calculations can predict NMR chemical shifts, which, when compared to experimental values, help to confirm structural assignments. The agreement between experimental and computed data validates the determined structure and the computational model used. mdpi.comnih.gov This comparative approach is a powerful tool for resolving ambiguities in spectral interpretation and confirming the structures of complex organic molecules like this compound. researchgate.net
Computational and Theoretical Investigations of 1 2 Hydroxy 6 Propylphenyl Ethan 1 One
Quantum Chemical Calculations for Conformational Analysis and Molecular Stability
Quantum chemical calculations are fundamental to exploring the conformational landscape and stability of 1-(2-hydroxy-6-propylphenyl)ethan-1-one. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. Conformational analysis, a key output of these calculations, identifies the most stable arrangement of atoms (conformers) and the energy differences between them.
Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnanobioletters.com Unlike methods that calculate the complex wave function of a multi-electron system, DFT determines the energy of a molecule based on its electron density.
A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). nih.gov This hybrid functional incorporates aspects of both Hartree-Fock theory and exchange-correlation functionals. The B3LYP functional is frequently employed to optimize molecular geometries, predict reaction mechanisms, and calculate various molecular properties with high accuracy. nih.gov For molecules similar to this compound, DFT calculations are used to understand structural stability and tautomeric equilibria. nih.gov
The accuracy of quantum chemical calculations is heavily dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set is a trade-off between computational expense and the desired level of accuracy.
Simpler basis sets, such as 3-21G, are computationally less demanding but provide lower accuracy. They are often used for preliminary calculations or for very large molecular systems. In contrast, more extensive basis sets like 6-311++G(d,p) offer significantly higher accuracy. nih.govnih.gov These larger sets include more functions to better describe the spatial distribution of electrons. The components of a basis set like 6-311++G(d,p) can be broken down as follows:
6-311G : Describes the core electrons with a single function and the valence electrons with three functions, allowing for greater flexibility.
+ + : Diffuse functions are added for both heavy atoms and hydrogen atoms. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow the orbitals to change shape, which is essential for describing chemical bonding accurately. nih.gov
Studies on related compounds have shown that using robust basis sets like 6-311++G(d,p) is critical for obtaining reliable results for properties such as vibrational frequencies and electronic transitions. nih.govresearchgate.net
Table 1: Comparison of Common Basis Sets in Computational Chemistry
| Basis Set | Description | Typical Application |
| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Often used for initial, low-accuracy calculations. |
| 3-21G | Split-valence basis set; core orbitals are described by 3 Gaussians, valence orbitals by 2 and 1. | Provides a better description than minimal sets; suitable for preliminary geometry optimizations. |
| 6-31G(d) | Split-valence with polarization functions on heavy (non-hydrogen) atoms. | A common standard for good-quality geometry optimizations and energy calculations. |
| 6-311++G(d,p) | Triple-split valence with diffuse functions on all atoms and polarization functions on all atoms. | High-accuracy calculations for energies, geometries, and spectroscopic properties. nih.govnih.gov |
Theoretical Prediction of Vibrational Spectra and Correlation with Experimental FTIR Data
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These predicted frequencies can be directly compared with experimental data from Fourier-transform infrared (FTIR) spectroscopy. researchgate.net
The process involves first optimizing the molecular geometry using a method like DFT with a suitable basis set. Subsequently, a frequency calculation is performed on the optimized structure. The results yield a set of vibrational modes and their corresponding frequencies (wavenumbers). It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the computational method and the neglect of anharmonicity. For B3LYP calculations, this scaling factor is typically around 0.96.
This correlation allows for a detailed assignment of the experimental FTIR spectrum, where each absorption band can be attributed to specific molecular motions. For example, in a related molecule, 2-hydroxy-2-methyl-1-phenylpropan-1-one, researchers found excellent agreement between the experimental and simulated spectra, enabling a confident assignment of vibrational bands. researchgate.net
Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for a Phenolic Ketone
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | 3450 | 3445 | Hydroxyl group stretching |
| ν(C-H) aromatic | 3050-3100 | 3060 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2870-2960 | 2875, 2930, 2965 | Propyl group C-H stretching |
| ν(C=O) | 1650 | 1648 | Carbonyl group stretching |
| ν(C=C) | 1580-1600 | 1585, 1605 | Aromatic ring C=C stretching |
| δ(C-H) | 1450-1470 | 1460 | Methylene (B1212753)/Methyl C-H bending |
Note: This table is illustrative and based on typical values for similar compounds.
Computational Prediction of Nuclear Magnetic Resonance Chemical Shifts Utilizing Methods such as Gauge-Independent Atomic Orbital (GIAO)
Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. nanobioletters.com This method effectively addresses the issue of gauge dependence, ensuring that the calculated magnetic properties are independent of the origin of the magnetic field vector potential.
The computational workflow involves optimizing the molecule's geometry and then performing a GIAO calculation using the same level of theory (e.g., B3LYP/6-311++G(d,p)). nih.gov The output provides the absolute magnetic shielding tensors for each nucleus. To compare with experimental data, these absolute values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
These predictions are valuable for assigning peaks in experimental ¹H and ¹³C NMR spectra, especially for complex molecules where empirical correlations may be ambiguous. Studies on other complex organic molecules have demonstrated the high accuracy of the GIAO method in predicting chemical shifts. nanobioletters.com
Table 3: Hypothetical ¹³C NMR Chemical Shift Prediction for this compound
| Carbon Atom | GIAO Calculated δ (ppm) | Experimental δ (ppm) | Assignment |
| C=O | 204.5 | 204.8 | Ethanone (B97240) Carbonyl |
| C-OH (Aromatic) | 162.1 | 162.5 | Aromatic C attached to OH |
| C-C=O (Aromatic) | 118.9 | 119.2 | Aromatic C attached to C=O |
| C-Propyl (Aromatic) | 145.3 | 145.0 | Aromatic C attached to propyl |
| CH (Aromatic) | 110-130 | 110-130 | Aromatic CH carbons |
| CH₃ (Ethanone) | 26.5 | 26.7 | Ethanone methyl group |
| CH₂ (Propyl) | 24.8, 37.9 | 24.6, 38.1 | Propyl methylene groups |
| CH₃ (Propyl) | 14.0 | 14.1 | Propyl methyl group |
Note: This table is a hypothetical representation to illustrate the method. Actual values would require specific calculations.
Analysis of Torsional Barriers and Exploration of Conformational Landscapes
The flexibility of this compound is largely determined by the rotation around its single bonds, particularly the bond connecting the propyl group to the phenyl ring and the bond connecting the acetyl group to the ring. The energy required to rotate around these bonds is known as the torsional barrier.
Computational methods can map the conformational landscape by performing a potential energy surface (PES) scan. This involves systematically changing a specific dihedral angle (torsion angle) and calculating the molecule's energy at each step while optimizing the rest of the geometry. The resulting plot of energy versus dihedral angle reveals the low-energy conformers (minima) and the transition states (maxima) that separate them. The energy difference between a minimum and an adjacent maximum is the rotational or torsional barrier.
For example, studies on the rotational barriers of substituted biphenyls have successfully used computational and experimental NMR techniques to measure these energy barriers, which can be as low as 4-5 kcal/mol. nih.gov A similar analysis for this compound would clarify the preferred orientations of the propyl and acetyl groups relative to the hydroxyl group, which is critical for understanding its interactions.
Molecular Modeling and Simulation Approaches to Understand Molecular Interactions
Beyond the properties of a single molecule, molecular modeling and simulation techniques can explore how this compound interacts with its environment. These approaches are essential for predicting its behavior in solution or its potential to bind to biological targets.
Molecular docking is a simulation technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates. For a molecule like this compound, docking studies could investigate its potential interactions with enzymes or receptors, providing insights into possible biological activities. nih.govevitachem.com
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. An MD simulation can reveal the dynamic stability of a molecule-receptor complex and provide detailed information about intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov
Chemical Reactivity and Structure Reactivity Relationships of 1 2 Hydroxy 6 Propylphenyl Ethan 1 One Derivatives
Mechanistic Studies of Key Derivatization Reactions
The derivatization of 1-(2-hydroxy-6-propylphenyl)ethan-1-one primarily involves reactions at the phenolic hydroxyl and the acetyl groups.
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be readily alkylated under basic conditions to form the corresponding ether. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated by a base, attacks an alkyl halide. masterorganicchemistry.com The choice of solvent can significantly impact the regioselectivity of the reaction, influencing the ratio of O-alkylation to potential C-alkylation. For instance, in the Williamson ether synthesis of related phenols, solvents like acetonitrile (B52724) have been shown to favor O-alkylation. rsc.org The use of phase-transfer catalysis can enhance the reaction rates and selectivity, sometimes leading to the formation of a third liquid phase that contains the catalyst and reactants, thereby accelerating the conversion. researchgate.netacs.org
Acylation Reactions: The phenolic hydroxyl can be acylated to form esters. This can be achieved using acyl chlorides or anhydrides in the presence of a base. Conversely, the acetyl group can undergo reactions typical of ketones. For instance, Fries rearrangement of the O-acylated product can lead to the introduction of another acyl group onto the aromatic ring. researchgate.net The gas-phase acylation of phenols with carboxylic acids over solid acid catalysts has also been studied, proceeding through either direct C-acylation or O-acylation followed by an intermolecular Fries rearrangement. researchgate.net
Claisen-Schmidt Condensation: The acetyl group of this compound can participate in base-catalyzed Claisen-Schmidt condensations with aromatic aldehydes to yield 2'-hydroxychalcones. innovareacademics.inajrconline.org This reaction is fundamental for the synthesis of flavonoids. nih.gov The mechanism involves the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone). nih.gov The choice of base and solvent can influence the reaction efficiency. ajrconline.org
Iridium-Catalyzed C-Alkylation: The α-position of the acetyl group can be alkylated with alcohols using an iridium catalyst. This "hydrogen borrowing" methodology proceeds under neutral or basic conditions and is atom-economical, with water as the only byproduct. whiterose.ac.ukresearchgate.net The reaction involves the iridium-catalyzed oxidation of the alcohol to an aldehyde, followed by aldol (B89426) condensation with the enolate of the ketone, and subsequent reduction of the resulting enone.
Investigation of Substituent Effects on Reaction Kinetics and Selectivity
The electronic and steric nature of substituents on the aromatic ring of this compound and its reaction partners significantly influences the kinetics and selectivity of its derivatization reactions.
In the context of Claisen-Schmidt condensations , the electronic nature of the substituent on the aromatic aldehyde has a pronounced effect on the reaction rate. Electron-withdrawing groups on the aldehyde generally increase its reactivity towards the nucleophilic attack by the enolate of the acetophenone. Conversely, electron-donating groups on the acetophenone ring would be expected to increase the nucleophilicity of the enolate, thereby accelerating the reaction. The propyl group at the 6-position of the title compound exerts a weak electron-donating effect through hyperconjugation and induction, and a significant steric effect.
For Williamson ether synthesis , substituent effects on the phenoxide nucleophilicity are critical. Electron-donating groups, such as the propyl group, enhance the nucleophilicity of the phenoxide, potentially increasing the rate of O-alkylation. However, the steric hindrance from the ortho-propyl group can also play a role, potentially disfavoring the approach of bulky electrophiles.
The strength of the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is also influenced by substituents. researchgate.netias.ac.in Electron-withdrawing groups on the aromatic ring generally strengthen this hydrogen bond, which can in turn affect the reactivity of both the hydroxyl and carbonyl groups. Theoretical studies on substituted 2-hydroxybenzophenones have shown correlations between substituent effects and various spectroscopic and topological parameters related to the hydrogen bond strength. ias.ac.in
| Reaction | Substituent on Benzaldehyde | Effect on Reaction Rate/Selectivity |
| Claisen-Schmidt Condensation | Electron-withdrawing (e.g., -NO₂) | Increased rate of condensation |
| Claisen-Schmidt Condensation | Electron-donating (e.g., -OCH₃) | Decreased rate of condensation |
| Reaction | Substituent on 2-Hydroxyacetophenone (B1195853) | Effect on Reaction Rate/Selectivity |
| Williamson Ether Synthesis | Electron-donating (e.g., -CH₃) | Increased rate of O-alkylation |
| Williamson Ether Synthesis | Electron-withdrawing (e.g., -Cl) | Decreased rate of O-alkylation |
Pathways for Cyclization and Rearrangements in Related Compound Systems
Derivatives of this compound, particularly the chalcones formed via Claisen-Schmidt condensation, are important precursors for various heterocyclic compounds through cyclization reactions.
Flavanone Synthesis: 2'-Hydroxychalcones undergo intramolecular cyclization to form flavanones. This reaction can be catalyzed by either acid or base. nih.gov The base-catalyzed cyclization proceeds via a Michael-type addition of the phenoxide ion to the α,β-unsaturated system of the chalcone (B49325). rsc.orgbiotech-asia.org The kinetics of this cyclization have been studied for various substituted 2'-hydroxychalcones, revealing a mechanism that involves the ionized form of the chalcone. rsc.org
Flavone Synthesis: Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. nih.gov Various reagents, such as iodine in DMSO or FeCl₃, can mediate this transformation. innovareacademics.inchemijournal.com One proposed mechanism involves an intramolecular oxo-Michael addition to form an enolate, which is then trapped and eliminated to form the flavone. chemijournal.com
Rearrangements: Flavanone systems can undergo acid-catalyzed rearrangements. For example, flavan-4-phloroglucinol adducts have been shown to undergo complex rearrangements leading to novel fused ring systems. rsc.orgrsc.org Photochemical rearrangements of 2-hydroxyacetophenone derivatives have also been reported, although the primary compound itself shows resistance to degradation under certain UV conditions. nih.gov
Stereochemical Considerations and Control in Synthetic Transformations
The synthesis of chiral derivatives of this compound requires stereoselective control in key transformations.
Asymmetric Reduction of the Ketone: The acetyl group can be stereoselectively reduced to a secondary alcohol. While chemical methods using reagents like zinc borohydride (B1222165) can provide high diastereoselectivity for the reduction of 2-hydroxy ketones to anti-1,2-diols under chelation control, achieving high selectivity for syn-1,2-diols is more challenging. researchgate.net Biocatalytic methods, using enzymes such as alcohol dehydrogenases, offer a powerful alternative for the highly stereoselective reduction of ketones. researchgate.netnih.gov
Asymmetric Cyclization: The synthesis of enantiomerically enriched flavanones can be achieved through the asymmetric cyclization of 2'-hydroxychalcones. This has been accomplished using chiral Brønsted acids or bases as catalysts. rwth-aachen.de For example, chiral phosphoric acids have been shown to catalyze the asymmetric cyclization of 2'-hydroxychalcones to flavanones with good enantioselectivity. nih.gov
Asymmetric Alkylation: Asymmetric alkylation of the α-carbon of the acetyl group is another important transformation. This has been achieved using biocatalysis, for instance, with engineered tryptophan synthase (TrpB) which can catalyze the asymmetric alkylation of ketones with high selectivity. nih.gov
Diels-Alder Reactions: 2'-Hydroxychalcones can act as dienophiles in asymmetric Diels-Alder reactions to construct chiral cyclohexene (B86901) skeletons, which are precursors to various natural products. These reactions can be catalyzed by chiral Lewis acid complexes, such as those derived from VANOL-borate esters. nih.gov
| Transformation | Chiral Catalyst/Method | Stereochemical Outcome |
| Asymmetric Reduction of Ketone | Zinc Borohydride | High selectivity for anti-1,2-diols |
| Asymmetric Reduction of Ketone | Pichia glucozyma (whole-cell) | High selectivity for syn-1,2-diols |
| Asymmetric Cyclization of Chalcone | Chiral Phosphoric Acids | Enantioenriched flavanones |
| Asymmetric Diels-Alder of Chalcone | (R)-VANOL-borate complex | Chiral cyclohexene derivatives |
Biological and Pharmacological Relevance of 1 2 Hydroxy 6 Propylphenyl Ethan 1 One Derivatives
Investigations into the Antimicrobial Activity of Hybrid Compounds
The modification of natural product scaffolds is a key strategy in the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. nih.gov Derivatives related to the 2-hydroxyphenyl structure have shown promise in this area.
Research into N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives, which share the 2-hydroxylbenzyl moiety with 1-(2-Hydroxy-6-propylphenyl)ethan-1-one, has demonstrated notable antimicrobial activity. nih.gov A study synthesized and screened a series of these compounds against several bacterial strains. nih.gov Specifically, compounds N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine (21) and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22) were found to be the most effective. nih.gov These compounds displayed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The results suggested that these derivatives could serve as lead compounds for developing new antimicrobial agents. nih.gov
Another related area of research involves xanthone (B1684191) derivatives, which have been developed as effective broad-spectrum antimicrobials. nih.gov One such derivative, compound XT17, showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with potent in vivo efficacy in murine models of Staphylococcus aureus and Pseudomonas aeruginosa infections. nih.gov The mechanism of action for XT17 was found to be multifaceted, involving the disruption of the bacterial cell wall and the inhibition of DNA synthesis. nih.gov
| Compound/Derivative Class | Bacterial Strain | Observed Efficacy | Source |
|---|---|---|---|
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine (21) | Staphylococcus aureus | LC50 of 140 µM | nih.gov |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22) | Staphylococcus aureus | LC50 of 287 µM | nih.gov |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine (21) | Pseudomonas aeruginosa | LC50 of 86 µM | nih.gov |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine (22) | Pseudomonas aeruginosa | LC50 of 138 µM | nih.gov |
| Xanthone Derivative (XT17) | Staphylococcus aureus | Potent in vivo efficacy | nih.gov |
| Xanthone Derivative (XT17) | Pseudomonas aeruginosa | Potent in vivo efficacy | nih.gov |
Phloroglucinol derivatives, which are structurally related to the dihydroxyphenyl core of acetophenones, have been investigated for their antifungal properties. nih.gov A novel derivative, 2,4-diproylphloroglucinol (DPPG), was synthesized and showed broad-spectrum activity against clinically significant fungi, including Candida and Aspergillus species. nih.gov DPPG demonstrated notable minimum inhibitory concentrations (MICs) against various strains, exhibiting values of 16–128 μg/mL for Candida spp. and 16–64 μg/mL for Aspergillus spp.. nih.gov The study found that DPPG impairs hyphal growth and spore germination in Aspergillus fumigatus and that its mechanism involves disrupting membrane fluidity, which leads to the leakage of cellular contents and subsequent fungal cell death. nih.gov The therapeutic potential of DPPG was also confirmed in a Galleria mellonella infection model. nih.gov While some fungi like Aspergillus fumigatus and Candida albicans can be prevalent in the airways of individuals with cystic fibrosis, studies indicate that A. fumigatus is more likely to trigger a pro-inflammatory response in epithelial cells compared to C. albicans. nih.gov
| Compound/Derivative Class | Fungal Strain | Observed Efficacy (MIC) | Source |
|---|---|---|---|
| 2,4-diproylphloroglucinol (DPPG) | Candida spp. | 16–128 μg/mL | nih.gov |
| 2,4-diproylphloroglucinol (DPPG) | Aspergillus spp. | 16–64 μg/mL | nih.gov |
| 2,4-diproylphloroglucinol (DPPG) | Aspergillus fumigatus | Inhibited hyphal growth and spore germination | nih.gov |
Antimitotic Effects Observed in Chalcone-Trimethoxycinnamide Hybrids Derived from Related Acetophenones
In the search for new anticancer agents, researchers have designed and synthesized hybrid molecules combining different pharmacophores. nih.govmdpi.com One such study reported a new chalcone-trimethoxycinnamide hybrid, compound 7, which was developed by combining subunits from two other promising antiproliferative compounds. nih.gov This hybrid and its analogues were evaluated for their antitumor activity against several cancer cell lines. nih.govmdpi.com
Three of the synthesized compounds (6, 7, and 13) showed potent antiproliferative activity, particularly against colorectal tumor cells, with GI₅₀ values ranging from 2.66 to 3.26 μM. nih.govmdpi.com Further investigation into the mechanism of action revealed that the antiproliferative effects were independent of the p53 tumor suppressor pathway. nih.govmdpi.com Instead, compound 7 was identified as an antimitotic agent that causes mitotic arrest in colorectal tumor cells, ultimately leading to cell death. nih.govmdpi.com
Antitumor Activity Demonstrated by Related Chalcone (B49325) and Diarylpentanoid Analogues
Chalcones and their structural analogues, diarylpentanoids, are known for their antitumor properties. nih.govnih.gov Previous studies identified a chalcone (CM-M345) and a diarylpentanoid (BP-C4) that induce p53-dependent growth inhibition in human cancer cells. nih.govnih.gov To improve potency and selectivity, a series of analogues of these two compounds were designed and synthesized. nih.govnih.gov
Several of the new analogues (compounds 16, 17, 19, 20, and 22-24) demonstrated significant in vitro growth inhibitory activity in HCT116 human colorectal cancer cells, with GI₅₀ values as low as 0.09 μM. nih.govnih.gov Molecular modifications led to the discovery of compound 16, which showed enhanced antiproliferative activity and selectivity for HCT116 cells with wild-type p53. nih.govnih.gov Compound 17 also exhibited strong antiproliferative effects and low toxicity to non-tumor cells. nih.govnih.gov Mechanistic studies revealed that compound 16 acts as an inhibitor of the p53-MDM2 interaction, while compound 17 induces apoptosis. nih.govnih.gov
| Compound | Compound Type | Cell Line | Activity (GI₅₀) | Mechanism | Source |
|---|---|---|---|---|---|
| 16, 17, 19, 20, 22-24 | Diarylpentanoid Analogues | HCT116 | 0.09 - 3.10 µM | Growth inhibition | nih.govnih.gov |
| 16 | Diarylpentanoid Analogue | HCT116 (p53 wild-type) | Pronounced antiproliferative activity | Inhibitor of p53-MDM2 interaction | nih.govnih.gov |
| 17 | Diarylpentanoid Analogue | HCT116 | Enhanced antiproliferative activity | Induces apoptosis | nih.govnih.gov |
| 36 | Chalcone Analogue | HCT116 (p53 wild-type) | Increased selectivity | p53-dependent growth inhibition | nih.govnih.gov |
Leukotriene Receptor Antagonist Potential Exhibited by Alkoxyacetophenone Derivatives
Derivatives of 2,4-dihydroxy-3-propylacetophenone, a structure closely related to this compound, have been extensively studied as antagonists of leukotriene receptors. nih.gov Leukotrienes are inflammatory mediators, and blocking their receptors is a therapeutic strategy for conditions like asthma. A series of these derivatives were synthesized and tested for their ability to block leukotriene D4 (LTD₄)-induced contractions in guinea pig ileum. nih.gov
In one study, analogues of the leukotriene D₄/E₄ receptor antagonist LY171883 were synthesized where a tetrazole ring was connected to the hydroxyacetophenone core via a methylene (B1212753) chain. nih.gov The "carba" analogue 7a showed nearly identical LTD₄ antagonist activity compared to LY171883. nih.gov Another analogue with a shorter chain, 7b, demonstrated enhanced LTD₄ antagonist activity and a tenfold increase in LTE₄ antagonist activity. nih.gov These findings indicate that the oxygen atom present in the linker of the original series of compounds is not essential for binding to the LTD₄ or LTE₄ receptors. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
The development of the aforementioned derivatives has been heavily guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity.
Antitumor Activity: For chalcones and diarylpentanoids, SAR studies focused on molecular modifications to enhance potency and selectivity for cancer cells. nih.govnih.gov These studies led to the identification of key structural features that improve antiproliferative activity and interaction with the p53 pathway. nih.govnih.gov
Antimitotic Effects: In the development of chalcone-trimethoxycinnamide hybrids, SAR knowledge was expanded by synthesizing a series of analogues. nih.gov This allowed researchers to identify compound 7 as a potent and selective antimitotic agent. nih.govmdpi.com
Leukotriene Receptor Antagonism: SAR studies on alkoxyacetophenone derivatives were crucial for optimizing their activity as leukotriene receptor antagonists. nih.gov Research showed that the 2-propyl-3-hydroxy-4-acetyl substitution pattern on the phenyl ring was optimal for LTD₄ antagonist activity. nih.gov Furthermore, replacing a terminal carboxylic acid group with an acidic 5-tetrazolyl group, separated from the acetophenone (B1666503) core by four to seven methylene units, resulted in compounds with excellent in vitro and in vivo activity. nih.gov Compound 26 (LY171883), which emerged from these studies, was selected for clinical evaluation due to its favorable balance of activity and safety. nih.gov
Influence of Alkyloxy Chain Length and Heterocyclic Moiety Substitutions on Biological Efficacy
The biological activity of phenolic compounds can be significantly modulated by altering the length of alkyloxy chains and by introducing various heterocyclic moieties. These modifications can impact the compound's lipophilicity, steric profile, and ability to interact with biological targets.
Research on related 2'-hydroxychalcones has demonstrated that the length of an alkoxy chain can influence anti-oomycete activity. While specific studies on 1-(2-hydroxy-6-alkoxyphenyl)ethan-1-one derivatives are limited, a study on 2'-hydroxy-chalcone derivatives with oxyalkyl chains of varying lengths attached to the A aromatic ring was conducted to evaluate their activity against Phytophthora infestans. This research highlights the importance of the position and length of the alkyl chain in determining biological efficacy.
The introduction of heterocyclic moieties is a common strategy in drug design to enhance biological activity and modulate physicochemical properties. For instance, the synthesis of novel chalcones containing a heterocyclic ring, such as thiophene, has been shown to yield compounds with good antibacterial and antifungal activities. researchgate.net In one study, chalcones derived from 2-acetyl thiophene, when further modified to include a piperazine (B1678402) ring, exhibited potent antimicrobial effects. researchgate.net Specifically, compound 7c from this series showed the highest antibacterial and antifungal activities. researchgate.net
Furthermore, the synthesis of spiro heterocyclic compounds has revealed their potential as antibacterial and antifungal agents. emanresearch.org Another study on thiophene-based heterocycles derived from thiophene-2-carbohydrazide (B147627) identified a spiro–indoline–oxadiazole derivative with high activity against Clostridium difficile. nih.gov The strategic incorporation of heterocyclic systems can thus be a powerful tool in developing derivatives of this compound with targeted biological activities.
A study on 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone demonstrated the synthesis and structural characteristics of a derivative where a pyrrole-containing propoxy chain is introduced at the 6-position. nih.gov While this study focused on the crystal structure, it provides a basis for exploring how such heterocyclic substitutions might influence biological activity. nih.gov
| Compound Type | Heterocyclic Moiety | Observed Biological Activity | Reference |
| Chalcone Derivative | Thiophene, Piperazine | Potent antibacterial and antifungal | researchgate.net |
| Spiro Compound | Not specified | Antibacterial and antifungal | emanresearch.org |
| Thiophene Derivative | Spiro–indoline–oxadiazole | High activity against C. difficile | nih.gov |
| Acetophenone Derivative | Pyrrole (B145914) | (Structural study) | nih.gov |
Role of Aromatic Ring Substitutions on the Biological Profile
Substitutions on the aromatic ring of this compound and related structures play a crucial role in defining their biological activity. The nature, position, and number of substituents can affect the electronic properties, hydrophobicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.
In a series of 1-phenyl-2-(phenylamino) ethanone (B97240) derivatives, substitutions on the phenyl ring were found to be critical for their activity as MCR-1 inhibitors, which are relevant in overcoming colistin (B93849) resistance in bacteria. nih.gov For example, the introduction of fluorine, hydroxyl, or piperidine (B6355638) at the R1 position led to a complete loss of activity, highlighting the sensitivity of the biological response to specific substitutions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analyses of substituted 2-phenoxy-N-phenylacetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors have also underscored the importance of specific descriptors related to aromatic substitution. sigmaaldrich.com The statistically significant QSAR model included descriptors such as SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1, indicating that electronic and hydrophobic properties of the substituents are key determinants of inhibitory activity. sigmaaldrich.com Similarly, QSAR studies on urea (B33335) substituted 2,4-diamino-pyrimidines as anti-malarial agents pointed to lipophilicity, which is heavily influenced by aromatic substituents, as a key driver of activity. nih.gov
| Compound Series | Substitution Pattern | Impact on Biological Activity | Reference |
| 1-Phenyl-2-(phenylamino) ethanones | Fluorine, hydroxyl, or piperidine at R1 | Loss of MCR-1 inhibitory activity | nih.gov |
| 2-Phenoxy-N-phenylacetamides | Varied substituents | Determined HIF-1 inhibitory activity based on electronic and hydrophobic properties | sigmaaldrich.com |
| Urea substituted 2,4-diamino-pyrimidines | Phenylurea substitutions | Lipophilicity driven anti-malarial activity | nih.gov |
Exploration of Proposed Molecular Mechanisms Underlying Observed Bioactivities (excluding direct clinical implications)
Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design. While direct mechanistic studies on this compound derivatives are not extensively documented, insights can be drawn from related compounds and computational studies.
The hydroxyl and propyl groups on the parent compound are thought to enable hydrogen bonding and interactions with various enzymes and receptors, which could modulate biological pathways. evitachem.com This suggests that derivatives of this compound may act by interfering with protein-protein interactions or by binding to active sites of enzymes.
Molecular docking studies on a related compound, Ethanone, 1-(2-hydroxy-5-methyl phenyl), have provided insights into its potential antimicrobial mechanisms. semanticscholar.orgresearchgate.net This compound showed good binding efficacy with several proteins in Staphylococcus aureus, including Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR). semanticscholar.orgresearchgate.net These findings suggest that derivatives of this compound might exert their antimicrobial effects by inhibiting essential bacterial enzymes.
In the context of anticancer activity, molecular docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share some structural similarities, have shown that these derivatives can occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα) and interact with key binding residues. mdpi.com This suggests a potential mechanism of action for related phenolic compounds in cancer cell lines.
Furthermore, a 2-hydroxyacetophenone (B1195853) derivative has been identified as a potent and β-selective liver X receptor (LXR) agonist. nih.gov The study revealed that the 2-hydroxyacetophenone moiety acts as an outstanding linker, enhancing the potency and selectivity of the LXRβ agonist. nih.gov This highlights the potential for these structures to modulate nuclear receptor activity.
| Compound/Derivative Class | Proposed Molecular Target/Mechanism | Implied Bioactivity | Reference |
| This compound | Interaction with enzymes and receptors via hydrogen bonding | General biological modulation | evitachem.com |
| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Inhibition of bacterial enzymes (e.g., CrtM, DHFR) | Antimicrobial | semanticscholar.orgresearchgate.net |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Binding to PI3Kα | Anticancer | mdpi.com |
| 2-Hydroxyacetophenone derivative | Agonism of Liver X Receptor β (LXRβ) | Modulation of lipid metabolism | nih.gov |
Advanced Analytical Techniques and Methodologies Applied in Research
Chromatographic Separation Techniques (e.g., Column Chromatography) for Compound Purification and Isolation
Chromatographic methods are indispensable for the purification and isolation of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one from reaction mixtures and for the separation of any potential isomers or impurities. Among these, column chromatography is a primary and widely used technique.
The purification process for this compound, following its synthesis, would typically involve column chromatography. evitachem.com This technique separates compounds based on their differential adsorption to a stationary phase, which is packed into a column, and their solubility in a mobile phase that is passed through the column.
For a moderately polar compound like this compound, a normal-phase column chromatography setup is often employed. This typically utilizes a polar stationary phase, such as silica (B1680970) gel or alumina, and a non-polar or moderately polar mobile phase. The separation is achieved by carefully selecting a solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By gradually increasing the polarity of the mobile phase, compounds with different polarities will elute from the column at different rates, allowing for the isolation of the target compound in a high state of purity.
While specific experimental parameters for the column chromatographic purification of this compound are not detailed in the available literature, an illustrative example of a typical setup for a similar phenolic ketone is presented in the table below.
Illustrative Example of Column Chromatography Parameters for a Phenolic Ketone This table is for demonstrative purposes only as specific experimental data for this compound is not available in the cited literature.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Elution Gradient | Starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization |
| Isolated Compound | This compound |
Utilization of Other Advanced Spectroscopic Methods for Complex Mixture Analysis and Trace Component Identification
Following purification, or for the analysis of complex mixtures containing this compound, a suite of advanced spectroscopic methods is employed for structural elucidation and trace component identification. These techniques provide detailed information about the molecular structure, connectivity, and the presence of any trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for highly confident identification of the compound. This method is particularly useful for identifying trace impurities in a sample of this compound.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (LC-MS), is another cornerstone technique. HPLC is used to separate components of a mixture in the liquid phase and can be used for both purification and analysis. For a compound like this compound, a purity assessment of over 99% can be confirmed using HPLC. evitachem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for the unambiguous determination of the structure of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the aromatic ring.
The following table provides an illustrative overview of the expected spectroscopic data for this compound based on its known structure.
Illustrative Spectroscopic Data for this compound This table is for demonstrative purposes only as specific experimental data for this compound is not available in the cited literature.
| Analytical Method | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, propyl group protons (CH₂, CH₂, CH₃), acetyl group protons (CH₃), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbons of the propyl and acetyl groups. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C=O stretching (ketone), and C=C stretching (aromatic). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 178.23 g/mol, along with characteristic fragmentation patterns. evitachem.com |
Future Perspectives and Emerging Research Directions
Development of Novel Derivatization Strategies to Expand Chemical Diversity
The future development of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one hinges on the strategic modification of its core structure to generate a wide array of novel derivatives. The inherent reactivity of its phenolic hydroxyl group and the α,β-unsaturated carbonyl system (after condensation) provides fertile ground for chemical exploration.
A primary and highly effective strategy involves the Claisen-Schmidt condensation . This reaction, which condenses the acetophenone (B1666503) moiety with various aromatic aldehydes, is a cornerstone for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). innovareacademics.inchemrevlett.com By using a diverse library of substituted benzaldehydes, researchers can systematically vary the electronic and steric properties of one of the aromatic rings, leading to a vast number of derivatives. nih.gov This method is versatile, employing bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and can be adapted to greener, solvent-free conditions or enhanced using ultrasound irradiation. innovareacademics.inmdpi.com
Further diversification can be achieved by modifying the phenolic hydroxyl group. Standard reactions include:
Etherification: Converting the hydroxyl group to an ether can modulate the compound's lipophilicity and hydrogen-bonding capabilities.
Esterification: Forming an ester can create prodrugs or alter the molecule's interaction with biological targets.
Another promising avenue is the synthesis of flavonoids. The chalcones derived from this compound can serve as key intermediates. innovareacademics.in Through oxidative cyclization, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), these chalcones can be converted into flavones, a class of compounds renowned for their broad biological activities. innovareacademics.in
| Derivatization Strategy | Reactive Site | Potential Products | Key Reagents/Conditions |
| Claisen-Schmidt Condensation | Acetyl group (methyl carbon) | Chalcones | Aromatic aldehydes, NaOH or KOH base innovareacademics.innih.gov |
| Etherification | Phenolic hydroxyl group | Aryl ethers | Alkyl halides, base (e.g., K2CO3) mdpi.com |
| Oxidative Cyclization | Chalcone (B49325) intermediate | Flavones | Iodine (I2), Dimethyl Sulfoxide (DMSO) innovareacademics.in |
Deeper Mechanistic Understanding of Biological Actions at the Molecular and Cellular Levels
While preliminary studies have suggested potential antimicrobial and antioxidant properties for compounds related to this compound, a profound understanding of how these molecules function at a molecular level is a critical future objective. evitachem.com Research should focus on elucidating the precise interactions between these derivatives and their biological targets.
For derivatives exhibiting antioxidant activity, future studies must move beyond simple radical scavenging assays. Techniques like electron paramagnetic resonance (EPR) spectroscopy can be employed to study the kinetics and mechanisms of radical quenching. Investigating the ability of these compounds to influence cellular antioxidant pathways, such as the Nrf2-Keap1 pathway, would provide a more comprehensive picture of their cytoprotective effects.
In the context of enzyme inhibition, which is a common mechanism for chalcones and flavonoids, molecular docking studies can predict binding modes, but these must be validated experimentally. nih.gov Site-directed mutagenesis of the target enzyme can help identify the specific amino acid residues that are crucial for binding. For instance, studies on related 2'-hydroxy-chalcones have shown that the hydroxyl and carbonyl groups can form key hydrogen bonds with amino acid residues like Aspartate and Asparagine in the active site of enzymes like lipoxygenase. nih.gov X-ray crystallography of the ligand-enzyme complex would provide definitive, high-resolution evidence of the binding orientation and interactions.
Rational Design and Computational Screening of Novel Analogues with Targeted Biological Properties
The era of high-throughput screening is increasingly complemented by rational, computer-aided drug design. For this compound, computational chemistry offers a powerful tool to intelligently design next-generation analogues with enhanced potency and selectivity for specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies represent a key approach. By synthesizing a library of derivatives and evaluating their biological activity (e.g., IC50 values for enzyme inhibition), researchers can build mathematical models that correlate specific structural features with activity. nih.gov For example, a QSAR model might reveal that electron-withdrawing groups on the B-ring of a chalcone derivative enhance its activity against a particular cancer cell line, guiding the synthesis of more potent compounds.
Molecular docking is another indispensable tool. This technique simulates the binding of a ligand to the three-dimensional structure of a target protein. nih.gov For this compound derivatives, this could be used to predict their binding affinity to targets like enzymes (e.g., lipoxygenase, kinases) or nuclear receptors. nih.govnih.gov This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. For example, a research effort successfully used a 2-hydroxyacetophenone (B1195853) derivative as a linker to enhance the potency and selectivity of a Liver X Receptor (LXR) agonist, a design validated through computational modeling and subsequent synthesis. nih.gov
| Computational Method | Objective | Application Example |
| QSAR | Correlate chemical structure with biological activity. | Identify that specific electronic properties on an aromatic ring increase anti-oomycete activity. nih.gov |
| Molecular Docking | Predict the binding mode and affinity of a molecule to a protein target. | Explore binding interactions of chalcone analogues within the active site of lipoxygenase to guide design. nih.gov |
| Virtual Screening | Computationally test large libraries of virtual compounds for potential activity. | Prioritize novel this compound derivatives for synthesis based on predicted binding to a cancer-related protein. |
Potential Role of this compound Derivatives in Chemical Biology Tool Development
Beyond therapeutic applications, the this compound scaffold is well-suited for the development of chemical biology probes. These tools are designed to study biological processes, identify new drug targets, and validate mechanisms of action.
One exciting direction is the creation of fluorescent probes . By chemically attaching a fluorophore to a derivative that has a known affinity for a specific protein, researchers can visualize the localization and dynamics of that protein within living cells using fluorescence microscopy.
Another advanced application is in the design of affinity-based probes for target identification. This involves modifying a bioactive derivative with a reactive group (like an alkyne or azide (B81097) for "click chemistry") and a reporter tag. The probe is introduced to a cellular lysate; it binds to its protein target, and the reactive group is used to covalently link the complex to a capture resin (e.g., agarose (B213101) beads). The captured protein can then be identified using mass spectrometry, revealing the direct molecular target of the original bioactive compound.
Furthermore, photoaffinity labels can be developed. By incorporating a photo-reactive group (such as a diazirine) into the structure, the probe will bind to its target reversibly. Upon exposure to UV light, the diazirine is activated, forming a highly reactive carbene that creates a permanent, covalent bond with the nearest residues in the binding pocket. This technique provides a powerful method for definitively identifying the direct binding partners of a compound in a complex biological system. The versatility of the 2-hydroxyacetophenone core makes it an excellent starting point for creating these sophisticated molecular tools. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
